2',7'-Dichlorofluorescein

Übersicht

Beschreibung

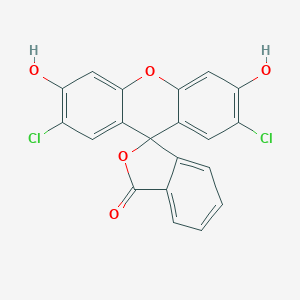

2',7'-Dichlorofluorescein (DCF) is a fluorescent dye widely used to detect reactive oxygen species (ROS) in biological systems. Derived from fluorescein, DCF features two chlorine atoms at the 2' and 7' positions, enhancing its lipophilicity and enabling efficient cellular uptake . Its molecular formula is C₆H₁₀Cl₂O₅, with a molecular weight of 401.195 g/mol . Upon oxidation by ROS, non-fluorescent DCFH (2',7'-dichlorodihydrofluorescein) converts to fluorescent DCF, emitting at 529 nm when excited at 504 nm . Applications span ROS detection, apoptosis studies, and intracellular calcium quantification .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’,7’-Dichlorofluorescein can be synthesized through the chlorination of fluorescein. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 7 positions .

Industrial Production Methods: Industrial production of 2’,7’-Dichlorofluorescein involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,7’-Dichlorofluorescein undergoes various chemical reactions, including:

Reduction: The compound can be reduced back to its non-fluorescent form under reducing conditions.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peroxyl radicals, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2’,7’-Dichlorofluorescein (fluorescent form).

Reduction: Non-fluorescent form of 2’,7’-Dichlorofluorescein.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Measurement of Reactive Oxygen Species

DCF has been extensively used to measure ROS levels in various biological samples. Its ability to react with a wide range of oxidants allows researchers to assess oxidative stress in different cellular environments. The probe's specificity and sensitivity have made it a standard tool in studies involving ROS, particularly in cancer research and cellular metabolism .

2. Redox Assays

The compound is instrumental in redox assays that evaluate the oxidative potential of substances. For instance, DCF has been employed to analyze oxidant production by transition metals and during processes like photodynamic therapy. Researchers have developed methods to enhance DCF's utility, such as using liposome-encapsulated forms to target specific tissues for real-time oxidant measurement .

3. Cancer Research

In cancer studies, DCF has been used to visualize and quantify oxidative stress in tumor cells. The probe's application helps elucidate the role of ROS in cancer progression and treatment responses. For example, optimized protocols have been established for using DCF in hepatocyte-derived cell lines to study oxidative stress under various conditions like anoxia/reoxygenation .

4. Drug Delivery Systems

Recent advancements have explored the use of DCF in drug delivery systems. Its fluorescent properties facilitate biolabeling, allowing researchers to track drug distribution within cells and tissues effectively. This application is particularly relevant in developing targeted therapies for cancer treatment .

Case Studies

Case Study 1: Oxidative Stress Measurement in HepG2 Cells

A study optimized the use of DCFH₂-DA (the diacetate form) in cultured HepG2 cells to visualize oxidative stress during anoxia/reoxygenation conditions. The researchers demonstrated that under controlled conditions, DCF fluorescence could be reliably measured to assess cellular oxidative states, providing insights into hepatocyte behavior during metabolic stress .

Case Study 2: Photodynamic Therapy

In another study, DCF was utilized to evaluate the effectiveness of photosensitizer-containing liposomes in generating ROS for photodynamic therapy applications. The findings indicated that DCF could serve as a real-time monitor of oxidant production during treatment, aiding in optimizing therapeutic protocols for cancer patients .

Wirkmechanismus

2’,7’-Dichlorofluorescein exerts its effects through its sensitivity to oxidation. Upon exposure to reactive oxygen species, the non-fluorescent form is oxidized to its highly fluorescent form. This fluorescence can be measured to quantify the presence of reactive oxygen species and oxidative stress in various systems . The molecular targets include intracellular esterases that hydrolyze the compound, followed by oxidation by reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

2',7'-Dichlorofluorescein Diacetate (DCFH-DA)

Chemical Structure & Mechanism :

DCFH-DA (C₂₄H₁₄Cl₂O₇, MW: 485.27) is the diacetylated, cell-permeable precursor of DCF. Intracellular esterases deacetylate it to DCFH, which oxidizes to fluorescent DCF in the presence of ROS .

Advantages :

- Cell permeability : Passive diffusion allows rapid accumulation in cells (5–10 minutes) .

- Versatility : Used in hepatocytes, semen oxidative stress assays, and cancer cell studies .

Limitations :

- Stability : Hydrolyzes spontaneously in aqueous solutions, with rates influenced by pH and media composition. For example, DMEM promotes DCF formation due to high Fe³⁺ and O₂•⁻ levels, while HEPES buffer in WE medium inhibits it .

- Artifacts : Autoxidation and interactions with redox-active media components (e.g., ascorbic acid) can yield false positives .

Fluorescein

Key Differences :

- Lipophilicity : Fluorescein lacks chlorine atoms, making it less lipophilic than DCF and less suitable for intracellular ROS detection .

- Sensitivity : DCF’s chlorination enhances electron-withdrawing effects, increasing ROS reactivity compared to fluorescein .

Applications :

Primarily used in extracellular pH sensing and vascular imaging due to its hydrophilicity .

Dihydrorhodamine 123 (DHR 123)

Comparison with DCFH-DA :

- Specificity : DHR 123 is more selective for peroxynitrite and hypochlorous acid, whereas DCFH-DA detects a broader ROS spectrum, including H₂O₂ and hydroxyl radicals .

- Limitations : DHR 123 exhibits slower response kinetics and is less sensitive in flow cytometry compared to DCF-based probes .

Research Findings :

In neutrophil respiratory burst assays, DCF provided clearer resolution of intracellular H₂O₂ production than DHR 123 .

This compound Octadecyl Ester

Structural Modification :

A hydrophobic derivative with an octadecyl chain, enhancing its use in optical ion sensors for protamine detection .

Data Tables

Table 1: Key Properties of DCF and Related Compounds

| Compound | Molecular Weight (g/mol) | Excitation/Emission (nm) | Cell Permeability | Primary Applications |

|---|---|---|---|---|

| DCF | 401.195 | 504/529 | Moderate | ROS detection, apoptosis studies |

| DCFH-DA | 485.27 | 502/523 | High | Cellular ROS assays, drug screening |

| Fluorescein | 332.31 | 494/521 | Low | Extracellular pH sensing |

| Dihydrorhodamine 123 | 380.33 | 507/529 | Moderate | Peroxynitrite detection |

Table 2: Stability of DCFH-DA in Cell Media (37°C)

Research Findings and Considerations

- Anticancer Activity: Compounds 2, 4, 7, 11, 14, and 17 (quinoline derivatives) showed comparable cytotoxicity to DCF in lung and HeLa cells, highlighting DCF’s role as a reference in drug screens .

- Molecular Docking : DCF analogs bind PI3K enzyme active sites, suggesting utility in targeted therapy development .

- Experimental Optimization :

Biologische Aktivität

2',7'-Dichlorofluorescein (DCF) is a well-established fluorescent probe used extensively in biological research to detect reactive oxygen species (ROS) and assess oxidative stress in various cellular contexts. This article provides a comprehensive overview of the biological activity of DCF, including its mechanisms of action, applications in research, and case studies demonstrating its utility.

DCF is derived from its non-fluorescent precursor, 2',7'-dichlorodihydrofluorescein (DCFH). The conversion occurs when DCFH is oxidized by ROS, resulting in the formation of the fluorescent DCF. This reaction is particularly sensitive to various types of ROS, including hydrogen peroxide, peroxynitrite, and hydroxyl radicals. The fluorescence intensity of DCF is directly proportional to the concentration of ROS present, making it a valuable tool for quantifying oxidative stress in biological samples .

Applications in Biological Research

Detection of Oxidative Stress : DCF has been widely used in cell culture studies to monitor oxidative stress induced by various stimuli, such as UV radiation, chemical agents, and mitochondrial dysfunction. For instance, studies have shown that exposure to rotenone, an electron transport chain inhibitor, significantly increases DCF fluorescence in hepatocytes, indicating elevated ROS levels .

Assessment of Antioxidant Activity : DCF can also be employed to evaluate the efficacy of antioxidant compounds. By measuring the reduction in fluorescence intensity upon treatment with antioxidants, researchers can infer the protective effects against oxidative stress. This application is crucial in pharmacological studies aimed at identifying potential therapeutic agents .

Case Studies

- Oxidative Stress Induction by UVA Radiation : A study investigated the role of ROS in UVA-induced cellular damage using DCF as a probe. Cells loaded with DCFH exhibited increased fluorescence upon UVA exposure, confirming that UVA radiation leads to significant ROS generation and subsequent cellular damage .

- Impact of Fenofibrate on Oxidative Stress : In a clinical study involving patients treated with fenofibrate for dyslipidemia, researchers monitored oxidative stress markers using DCF. Results indicated that fenofibrate therapy was associated with increased serum creatinine levels and oxidative stress markers, suggesting potential nephrotoxicity linked to ROS accumulation .

- Mitochondrial Dysfunction Studies : Another study utilized DCF to assess mitochondrial oxidative stress under conditions simulating ischemia/reperfusion injury. The findings demonstrated that mitochondrial inhibitors led to increased DCF fluorescence, correlating with cell death pathways activated by oxidative stress .

Data Table: Summary of Findings Using DCF

Advantages and Limitations

Advantages :

- High sensitivity to various ROS.

- Ability to quantify oxidative stress in real-time.

- Versatile application across different cell types and experimental conditions.

Limitations :

Q & A

Basic Questions

Q. What is the mechanism behind DCF's fluorescence activation in ROS detection?

DCF itself is non-fluorescent until oxidized. The cell-permeable diacetate derivative (DCFH-DA) undergoes intracellular de-esterification by cellular esterases, forming 2',7'-dichlorodihydrofluorescein (DCFH). Oxidation by reactive oxygen species (ROS) converts DCFH into fluorescent DCF, with excitation/emission maxima at 495/529 nm . Proper controls (e.g., ROS scavengers) are critical to confirm specificity .

Q. What solvents are optimal for preparing DCF solutions?

DCFH-DA is soluble in ethanol (25 mg/mL) and DMSO, while DCF dissolves in alkaline aqueous solutions (e.g., 0.1 M Tris pH 8.0) or ethanol with heating. Solubility in water is limited (0.1 mg/mL), requiring pH adjustment for stability .

Q. How to quantify ROS using DCFH-DA in cell-based assays?

- Protocol :

Load cells with 10–20 µM DCFH-DA in serum-free medium (30–60 min, 37°C).

Remove extracellular probe and incubate for 30–60 min for de-esterification.

Induce ROS (e.g., H₂O₂, TBHP) and measure fluorescence via flow cytometry, microplate readers, or microscopy .

- Normalization : Use protein content or cell count to standardize signals.

Q. What are the spectral properties of DCF for fluorescence detection?

Advanced Research Questions

Q. How to address DCFH-DA's limitations in specificity for ROS measurement?

DCFH-DA reacts with multiple ROS (e.g., H₂O₂, •OH) and non-ROS oxidants (e.g., peroxynitrite). To improve specificity:

- Use complementary probes (e.g., MitoSOX for mitochondrial ROS).

- Validate with inhibitors (e.g., catalase for H₂O₂, SOD for superoxide) .

Q. How to optimize DCFH-DA loading in different cell types?

- Cell-type variability : Hepatocytes require lower concentrations (5–10 µM) due to esterase activity, while macrophages may need higher doses (20 µM).

- Quenching : Pre-load cells with antioxidants (e.g., NAC) to assess baseline ROS .

Q. What controls are necessary to validate ROS measurements with DCF?

- Negative controls : Unloaded cells, vehicle-only treatments.

- Positive controls : H₂O₂ (50–100 µM) or menadione.

- Interference controls : Include probes for non-ROS oxidants (e.g., NO-sensitive dyes) .

Q. How to troubleshoot inconsistent fluorescence signals in DCF assays?

- Common issues :

- Auto-oxidation : Minimize light exposure during handling.

- pH sensitivity : Maintain pH 7.4–8.0 to avoid quenching.

- Esterase variability : Test de-esterification time across cell lines .

Q. How does DCF compare to other ROS probes in sensitivity?

- Advantages : Rapid response, low cost.

- Limitations : Less specific than newer probes (e.g., HyPer for H₂O₂). DCF is suitable for broad ROS screening but requires orthogonal validation .

Q. What are the implications of pH on DCF fluorescence quantification?

DCF fluorescence intensity decreases below pH 7.0 due to protonation of phenolic groups. Use buffered media (e.g., HEPES) and calibrate pH post-experiment .

Methodological Notes

Eigenschaften

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNKZQNIXUFLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058798 | |

| Record name | 2′,7′-Dichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2',7'-Dichlorofluorescein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-54-0 | |

| Record name | 2′,7′-Dichlorofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',7'-Dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2′,7′-Dichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',7'-DICHLOROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56NQM5UZT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.